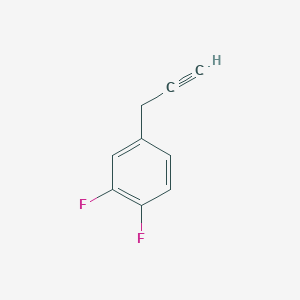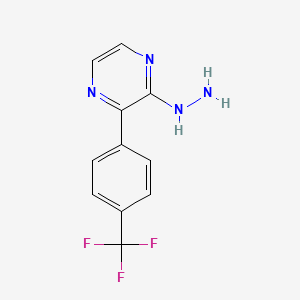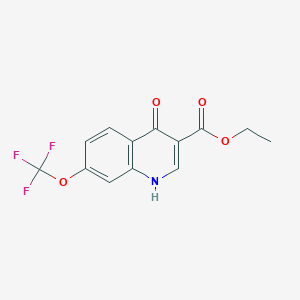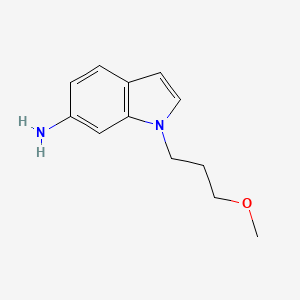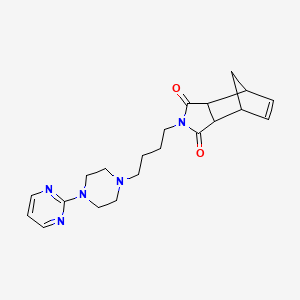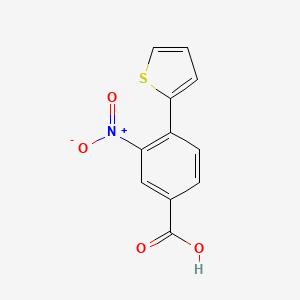
3-Nitro-4-(thiophen-2-YL)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Nitro-4-(thiophen-2-yl)benzoic acid is an organic compound that features a nitro group, a thiophene ring, and a benzoic acid moiety. This compound is of interest due to its unique structural properties, which make it useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-(thiophen-2-yl)benzoic acid typically involves the nitration of 4-(thiophen-2-yl)benzoic acid. The process can be summarized as follows:
Nitration Reaction: 4-(thiophen-2-yl)benzoic acid is treated with a nitrating mixture, usually composed of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the benzoic acid ring.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Using industrial nitrating agents and reactors designed for large-scale chemical production.
Continuous Flow Systems: To enhance efficiency and safety, continuous flow systems may be employed, allowing for better control over reaction conditions and product quality.
化学反应分析
Types of Reactions
3-Nitro-4-(thiophen-2-yl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Coupling Reactions: The thiophene ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzoic Acids: From nucleophilic substitution reactions.
Coupled Products: From coupling reactions involving the thiophene ring.
科学研究应用
3-Nitro-4-(thiophen-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
作用机制
The mechanism by which 3-nitro-4-(thiophen-2-yl)benzoic acid exerts its effects depends on the specific application:
Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Chemical Reactivity: The nitro and thiophene groups provide sites for further chemical reactions, allowing the compound to act as a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
4-(Thiophen-2-yl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic acid: Lacks the thiophene ring, which reduces its versatility in coupling reactions.
4-Nitrobenzoic acid: Similar in having a nitro group but lacks the thiophene ring, affecting its overall reactivity and applications.
Uniqueness
3-Nitro-4-(thiophen-2-yl)benzoic acid is unique due to the combination of a nitro group and a thiophene ring on the benzoic acid scaffold. This combination enhances its reactivity and makes it suitable for a wide range of chemical and biological applications.
属性
分子式 |
C11H7NO4S |
|---|---|
分子量 |
249.24 g/mol |
IUPAC 名称 |
3-nitro-4-thiophen-2-ylbenzoic acid |
InChI |
InChI=1S/C11H7NO4S/c13-11(14)7-3-4-8(9(6-7)12(15)16)10-2-1-5-17-10/h1-6H,(H,13,14) |
InChI 键 |
UFOOHRVZAIGRSF-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


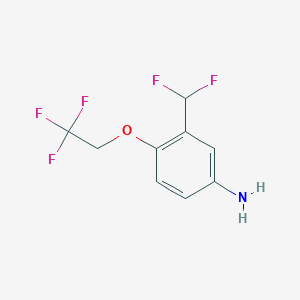
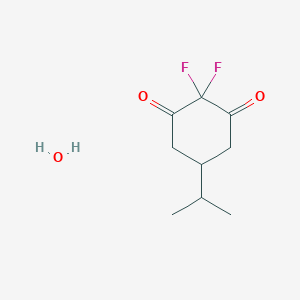
![6-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12082045.png)

